2-(Propylamino)-p-propionotoluidide
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Overview
Description
2-(Propylamino)-p-propionotoluidide is a chemical compound with the molecular formula C13H20N2O. It is known for its applications in various fields, including medicine and industrial chemistry. This compound is structurally related to prilocaine, a local anesthetic commonly used in dental procedures .
Mechanism of Action
Target of Action
It’s structurally related to prilocaine, which is known to act on sodium channels on the neuronal cell membrane . These channels play a crucial role in the propagation of nerve impulses.
Mode of Action
Prilocaine limits the spread of seizure activity and reduces seizure propagation by acting on sodium channels . It’s plausible that 2-(Propylamino)-p-propionotoluidide might have a similar interaction with its targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Propylamino)-p-propionotoluidide typically involves the reaction of 4-methylphenylacetic acid with propylamine under controlled conditions. The reaction proceeds through nucleophilic substitution, where the amine group of propylamine replaces the carboxyl group of the acid, forming the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction environments to ensure the consistency and quality of the final product. The reaction is typically carried out in large reactors with precise temperature and pressure control to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(Propylamino)-p-propionotoluidide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides and carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like halides (Cl-, Br-) and other amines are used in substitution reactions.
Major Products Formed
Oxidation: Amides and carboxylic acids.
Reduction: Amine derivatives.
Substitution: Various substituted amines and other derivatives.
Scientific Research Applications
2-(Propylamino)-p-propionotoluidide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other complex organic compounds.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Related to prilocaine, it is explored for its anesthetic properties and potential use in pain management.
Industry: Utilized in the production of pharmaceuticals and other chemical products
Comparison with Similar Compounds
Similar Compounds
Prilocaine: A local anesthetic with a similar structure and mechanism of action.
Lidocaine: Another local anesthetic with comparable properties but different chemical structure.
Bupivacaine: A longer-acting anesthetic with a different molecular structure but similar use in medical applications.
Uniqueness
2-(Propylamino)-p-propionotoluidide is unique due to its specific structural configuration, which imparts distinct pharmacological properties. Compared to prilocaine, it may offer different pharmacokinetics and dynamics, making it suitable for specific medical and industrial applications .
Properties
IUPAC Name |
N-(4-methylphenyl)-2-(propylamino)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-4-9-14-11(3)13(16)15-12-7-5-10(2)6-8-12/h5-8,11,14H,4,9H2,1-3H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQVLBLGVVXVVHN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(C)C(=O)NC1=CC=C(C=C1)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
744961-76-0 |
Source
|
Record name | 2-(Propylamino)-p-propionotoluidide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0744961760 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(PROPYLAMINO)-P-PROPIONOTOLUIDIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TU85595T1D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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